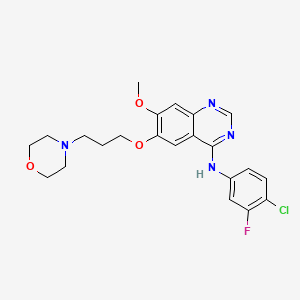
2-(4-Formylphenoxy)benzoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formylphenoxy)benzoic Acid Methyl Ester is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a benzoic acid methyl ester moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)benzoic Acid Methyl Ester typically involves the esterification of 2-(4-formylphenoxy)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as polystyrene-supported sulfonic acids, can facilitate the esterification reaction under milder conditions and allow for easier catalyst recovery and reuse .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Formylphenoxy)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)benzoic acid methyl ester.
Reduction: 2-(4-Hydroxymethylphenoxy)benzoic acid methyl ester.
Substitution: Various substituted phenoxybenzoic acid methyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Formylphenoxy)benzoic Acid Methyl Ester has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Formylphenoxy)benzoic Acid Methyl Ester involves its interaction with various molecular targets and pathways:
Oxidation-Reduction Reactions: The formyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Enzyme Inhibition: The ester moiety can act as a substrate or inhibitor for esterases, enzymes that catalyze the hydrolysis of ester bonds.
Aromatic Substitution: The phenoxy group can participate in electrophilic and nucleophilic aromatic substitution reactions, affecting the compound’s chemical behavior.
Comparación Con Compuestos Similares
2-(4-Formylphenoxy)benzoic Acid Methyl Ester can be compared with other similar compounds, such as:
2-(4-Formylphenoxy)benzoic Acid: Lacks the methyl ester group, making it less lipophilic and more water-soluble.
2-(4-Hydroxymethylphenoxy)benzoic Acid Methyl Ester:
2-(4-Carboxyphenoxy)benzoic Acid Methyl Ester: Features a carboxylic acid group, which can participate in different types of chemical reactions compared to the formyl group.
Propiedades
Número CAS |
1380573-86-3 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
methyl 2-(4-formylphenoxy)benzoate |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)13-4-2-3-5-14(13)19-12-8-6-11(10-16)7-9-12/h2-10H,1H3 |
Clave InChI |
JYDGKKWVQYVFLT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C=O |
SMILES canónico |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

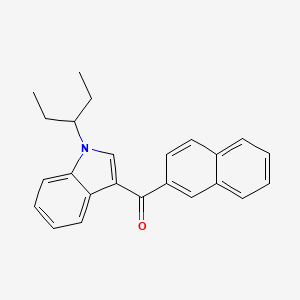
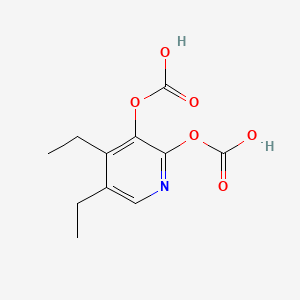
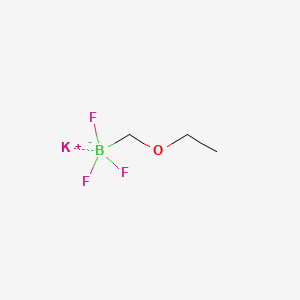
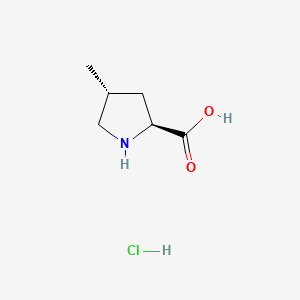
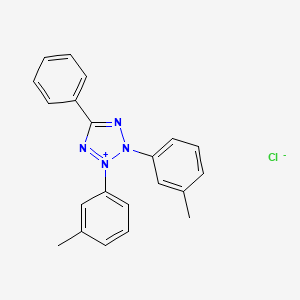
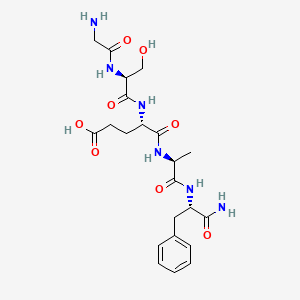
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)
